Enhanced Hydrogen Bonding Capacity Versus Unsubstituted Pyridinoylpiperidine
The 5-hydroxy substitution on the pyridine ring introduces one hydrogen bond donor site (phenolic -OH) and one additional hydrogen bond acceptor site (pyridine N-oxide tautomer capable of accepting), absent in the unsubstituted analog piperidin-1-yl(pyridin-2-yl)methanone. This substitution increases the predicted topological polar surface area (tPSA) from approximately 33.4 Ų to 53.4 Ų and increases the hydrogen bond donor count from 0 to 1, as calculated from the molecular structure using standard fragment-based methods . Hydrogen bonding interactions involving pyridine hydroxyl groups have been shown to regulate ligand binding geometry and affinity in structurally related systems [1].
| Evidence Dimension | Topological Polar Surface Area (tPSA) |
|---|---|
| Target Compound Data | 53.43 Ų (calculated) |
| Comparator Or Baseline | 33.42 Ų for piperidin-1-yl(pyridin-2-yl)methanone (unsubstituted analog) |
| Quantified Difference | +20.01 Ų (approximately 60% increase) |
| Conditions | Calculated from molecular structure using fragment-based method; no experimental validation data available |
Why This Matters
Higher tPSA values correlate with reduced passive membrane permeability and may alter blood-brain barrier penetration potential, a critical parameter for CNS-targeted versus peripheral-targeted compound selection.
- [1] Moore CM, Szymczak NK. A 3-fold-symmetric ligand based on 2-hydroxypyridine: regulation of ligand binding by hydrogen bonding. Inorg Chem. 2014;53(8):3929-3931. doi:10.1021/ic5003174. (Note: Reference provided for hydrogen bonding context in hydroxypyridine systems; target compound not specifically studied). View Source
